molecular formula C14H20N4O3 B7072568 N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide

N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide

Cat. No.: B7072568
M. Wt: 292.33 g/mol
InChI Key: CXCJDJZGWWZYOC-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide is a chemical compound that features a piperidine ring substituted with a 4-methyl-5-nitropyridin-2-yl group and a propanamide group

Properties

IUPAC Name

N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-14(19)16-11-4-6-17(7-5-11)13-8-10(2)12(9-15-13)18(20)21/h8-9,11H,3-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJDJZGWWZYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C2=NC=C(C(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

    Nitration: The nitration of 4-methylpyridine to introduce a nitro group at the 5-position.

    Piperidine Formation: The reaction of the nitrated pyridine with piperidine to form the piperidinyl derivative.

    Amidation: The final step involves the reaction of the piperidinyl derivative with propanoyl chloride to form the propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for electrophilic substitution.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Reduction: The reduction of the nitro group yields N-[1-(4-methyl-5-aminopyridin-2-yl)piperidin-4-yl]propanamide.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

    Hydrolysis: Hydrolysis yields 4-methyl-5-nitropyridin-2-ylpiperidine and propanoic acid.

Scientific Research Applications

N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with receptors or enzymes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methyl-5-aminopyridin-2-yl)piperidin-4-yl]propanamide: Similar structure but with an amino group instead of a nitro group.

    N-[1-(4-methyl-5-chloropyridin-2-yl)piperidin-4-yl]propanamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[1-(4-methyl-5-nitropyridin-2-yl)piperidin-4-yl]propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

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